molecular formula C8H10BrN B183183 2-Bromo-4,6-dimethylaniline CAS No. 41825-73-4

2-Bromo-4,6-dimethylaniline

Cat. No. B183183
Key on ui cas rn: 41825-73-4
M. Wt: 200.08 g/mol
InChI Key: YOSJCQJJIHEUKA-UHFFFAOYSA-N
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Patent
US07868197B2

Procedure details

To a solution of 50.0 g (0.413 mol) of 2,4-dimethylaniline in 1500 cm3 of glacial acetic acid 21.2 ml (65.6 g, 0.410 mol) of bromine was added dropwise while vigorously stirring for ca. 20 min. This mixture was stirred for 2 h at 40° C. The precipitate formed was filtered off, washed with 50 ml of acetic acid, and dried in air. Then, this white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water. This mixture was stirred for 30 min. The crude product was extracted with 3×100 ml of dichloromethane. The combined extract was dried over Na2SO4 and evaporated to dryness. Fractional distillation gave a yellowish liquid, bp 83-85° C./1 mm Hg. Yield 46.9 g (57%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(O)(=O)C.[Br:14]Br>>[Br:14][C:5]1[CH:6]=[C:7]([CH3:9])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
while vigorously stirring for ca. 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred for 2 h at 40° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with 50 ml of acetic acid
CUSTOM
Type
CUSTOM
Details
dried in air
ADDITION
Type
ADDITION
Details
Then, this white solid was added to a solution of 100 g of potassium hydroxide in 400 ml of water
STIRRING
Type
STIRRING
Details
This mixture was stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with 3×100 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave a yellowish liquid, bp 83-85° C./1 mm Hg

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC1=C(N)C(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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